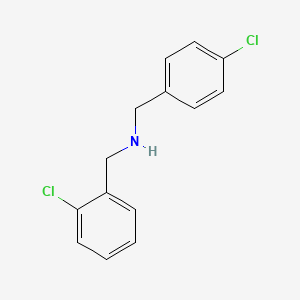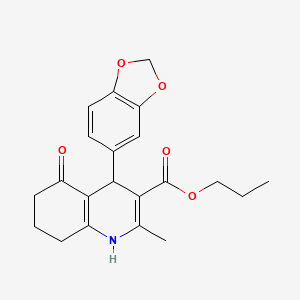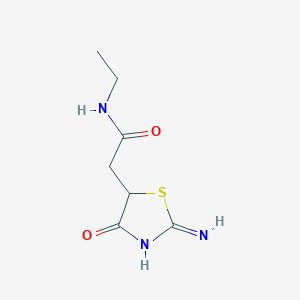![molecular formula C80H80N4O20Rh2 B12496196 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)](/img/structure/B12496196.png)
2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(?(2)-rhodium(2+)) bis(ethyl acetate) tetrakis(2-{2,4-dioxo-3-azatricyclo[7310?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}-3,3-dimethylbutanoate) is a complex organometallic compound featuring rhodium as the central metal ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(?(2)-rhodium(2+)) bis(ethyl acetate) tetrakis(2-{2,4-dioxo-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}-3,3-dimethylbutanoate) typically involves the coordination of rhodium ions with ethyl acetate and the specified ligand. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using metal-organic chemical vapor deposition (MOCVD) techniques. This method allows for excellent composition control and uniformity, which is crucial for applications requiring high purity and consistency .
化学反应分析
Types of Reactions
Bis(?(2)-rhodium(2+)) bis(ethyl acetate) tetrakis(2-{2,4-dioxo-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}-3,3-dimethylbutanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state rhodium complexes.
Reduction: Reduction reactions can convert the rhodium(2+) ions to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the ethyl acetate or other ligands are replaced by different ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(3+) complexes, while reduction could produce rhodium(1+) species.
科学研究应用
Bis(?(2)-rhodium(2+)) bis(ethyl acetate) tetrakis(2-{2,4-dioxo-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}-3,3-dimethylbutanoate) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: The compound’s potential biological activity is being explored for applications in medicinal chemistry.
Medicine: Research is ongoing to investigate its use in drug development and as a therapeutic agent.
作用机制
The mechanism of action of bis(?(2)-rhodium(2+)) bis(ethyl acetate) tetrakis(2-{2,4-dioxo-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}-3,3-dimethylbutanoate) involves the coordination of rhodium ions with the ligands, which facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
相似化合物的比较
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: This compound is used as a UV stabilizer in plastics and has different applications compared to the rhodium complex.
Bis(pinacolato)diboron: Commonly used in organic synthesis for borylation reactions, it differs significantly in structure and function from the rhodium complex.
Uniqueness
The uniqueness of bis(?(2)-rhodium(2+)) bis(ethyl acetate) tetrakis(2-{2,4-dioxo-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}-3,3-dimethylbutanoate) lies in its specific coordination environment and the versatility of rhodium in catalysis and material science applications.
属性
分子式 |
C80H80N4O20Rh2 |
|---|---|
分子量 |
1623.3 g/mol |
IUPAC 名称 |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+) |
InChI |
InChI=1S/4C18H17NO4.2C4H8O2.2Rh/c4*1-18(2,3)14(17(22)23)19-15(20)11-8-4-6-10-7-5-9-12(13(10)11)16(19)21;2*1-3-6-4(2)5;;/h4*4-9,14H,1-3H3,(H,22,23);2*3H2,1-2H3;;/q;;;;;;2*+2/p-4 |
InChI 键 |
IKPDAZZROLGPGT-UHFFFAOYSA-J |
规范 SMILES |
CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.[Rh+2].[Rh+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-[(4-ethylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12496116.png)

![2-amino-6,6-dimethyl-9-(thiophen-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12496138.png)
![8-[(2-ethylphenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12496147.png)
![5-Methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole](/img/structure/B12496151.png)
![3-[(4-bromophenyl)carbonyl]-6-methylquinolin-4(1H)-one](/img/structure/B12496152.png)
![5-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496160.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4,5-tribromo-2-methoxyphenyl)acetamide](/img/structure/B12496181.png)
![N'-[(4-chlorophenyl)carbonyl]-2-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B12496186.png)

![1-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B12496193.png)



